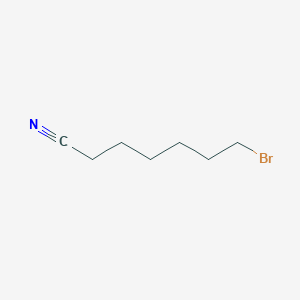

7-Bromoheptanenitrile

Description

Overview of Nitrile and Alkyl Bromide Functional Groups in Organic Synthesis

The utility of 7-Bromoheptanenitrile is rooted in the distinct reactivity of its two functional groups: the nitrile and the alkyl bromide.

Nitrile Functional Group: The cyano group (-C≡N) is a highly versatile functional group in organic synthesis. nih.govfiveable.me It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. fiveable.meebsco.com The carbon-nitrogen triple bond makes the carbon atom electrophilic, susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair, allowing it to act as a nucleophile in certain reactions. nih.govresearchgate.net Nitriles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to their wide range of possible chemical transformations. numberanalytics.com They can participate in cycloaddition reactions to form heterocyclic compounds and can also act as directing groups in C-H bond functionalization. nih.govresearchgate.net

Alkyl Bromide Functional Group: Alkyl bromides (R-Br) are a fundamental class of alkyl halides widely used as intermediates in synthetic organic chemistry. acs.orgijrpr.com The carbon-bromine bond is polarized, making the carbon atom electrophilic and thus a target for nucleophiles. quora.com This characteristic allows alkyl bromides to readily undergo nucleophilic substitution and elimination reactions. fiveable.menumberanalytics.com They are frequently used to introduce alkyl chains into molecules and are precursors for the synthesis of many pharmaceuticals and agrochemicals. acs.orgfiveable.me The reactivity of an alkyl bromide is influenced by the structure of the alkyl group (primary, secondary, or tertiary). acs.orgfiveable.me

Significance of Bifunctional Compounds in Chemical Research

Bifunctional compounds are molecules that possess two distinct functional groups. wikipedia.org This dual functionality allows them to act as versatile building blocks in the synthesis of complex molecules, including polymers and pharmaceuticals. wikipedia.orgfiveable.me In step-growth polymerization, for instance, bifunctional monomers like diols and diamines are essential for creating long polymer chains. fiveable.me

In medicinal chemistry and chemical biology, bifunctional molecules are designed to interact with multiple biological targets or to bring two proteins together, a concept known as chemical inducers of dimerization. nih.govresearchgate.net This can lead to novel therapeutic effects or provide powerful tools for studying cellular processes. nih.gov By tethering two different pharmacophores, researchers can create hybrid drugs with potentially synergistic or enhanced activities. researchgate.net The ability of a single molecule to perform multiple roles is a significant advantage in designing efficient synthetic routes and developing novel therapeutic agents. nih.gov

Historical Context of this compound in Synthetic Chemistry

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically grounded overview of the chemical compound this compound. The primary objective is to detail its chemical nature and utility in organic synthesis by examining its constituent parts and its role as a bifunctional molecule. The scope is strictly limited to the academic and research applications of the compound, with a clear exclusion of clinical or safety data. The preceding sections have provided a foundational understanding of the nitrile and alkyl bromide functional groups, the importance of bifunctionality in chemical research, and the historical application of this compound in notable synthetic endeavors.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVQSKCGHAPHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066667 | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20965-27-9 | |

| Record name | 7-Bromoheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20965-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020965279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanenitrile, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Bromoheptanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU9RNB7TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 7 Bromoheptanenitrile

Preparation Methods of 7-Bromoheptanenitrile

The synthesis of this compound is most commonly achieved through nucleophilic substitution on a dihaloalkane precursor. Various techniques, from standard thermal methods to more advanced energy-input technologies, have been applied to optimize this transformation.

The most conventional and widely documented method for synthesizing this compound is the Kolbe nitrile synthesis. This reaction involves the monosubstitution of a symmetrical α,ω-dihaloalkane with a cyanide salt. Specifically, 1,6-dibromohexane (B150918) serves as the starting material, and one of the bromine atoms is displaced by a cyanide anion through an SN2 mechanism. chemicalbook.comyoutube.com

A typical laboratory procedure involves reacting 1,6-dibromohexane with sodium cyanide in a biphasic solvent system. For instance, a solution of sodium cyanide in water is treated with 1,6-dibromohexane dissolved in an alcohol, such as isopropyl alcohol. The mixture is then heated under reflux for an extended period, often around 15 hours, to ensure the reaction proceeds to completion. uni-mainz.de The use of an alcoholic co-solvent is crucial to facilitate the mixing of the aqueous and organic phases. youtube.com Following the reaction, an extractive workup is performed to isolate the product from the reaction mixture and any remaining starting material or the disubstituted byproduct, 1,8-octanedinitrile. Purification by column chromatography typically yields this compound as a colorless to pale yellow oil. uni-mainz.de While reliable, this standard method can suffer from moderate yields, with a reported yield of approximately 33%. uni-mainz.de

To address the limitations of long reaction times and moderate yields associated with standard thermal methods, alternative energy sources have been explored for nitrile synthesis. These techniques aim to enhance reaction rates and improve efficiency, making them more suitable for scalable production.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times. The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly accelerate reaction rates, often by several orders of magnitude. For nucleophilic substitution reactions like the synthesis of nitriles from alkyl halides, microwave irradiation can reduce reaction times from many hours to mere minutes. This rapid heating can also lead to higher product yields by minimizing the formation of byproducts that may occur under prolonged thermal conditions. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles are directly applicable to improve upon the standard 15-hour reflux procedure.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. Recently, mechanochemical methods have been successfully applied to the cyanation of aryl bromides using non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. This solid-state reaction, promoted by an electromagnetic mill, offers a solvent-free alternative to traditional solution-phase syntheses. Although the application of this technique to the synthesis of alkyl nitriles like this compound from alkyl bromides has not been widely reported, it represents a promising area for future development. Such an approach could offer a more sustainable and scalable process by avoiding bulk solvents and utilizing a less toxic cyanide reagent.

The efficiency of synthesizing this compound varies significantly with the chosen methodology. The primary factors for comparison are reaction time, energy input, solvent usage, and product yield.

| Method | Typical Conditions | Reaction Time | Yield | Key Advantages/Disadvantages |

| Standard Thermal (Kolbe) | Reflux in Isopropyl alcohol/Water | ~15 hours | ~33% uni-mainz.de | Advantage: Well-established, simple setup. Disadvantage: Long reaction time, moderate yield, potential for byproduct formation. |

| Microwave-Accelerated | Microwave irradiation in a suitable solvent | Minutes | Potentially >33% | Advantage: Drastic reduction in reaction time, potential for higher yields. Disadvantage: Requires specialized microwave reactor equipment. |

| Mechanochemical | Solid-state milling | Hours | Not Reported | Advantage: Solvent-free (green), potential use of less toxic cyanide sources. Disadvantage: Emerging technique, applicability to alkyl bromides not yet established. |

Improved and Scalable Synthesis Techniques

Reactivity and Derivatization of this compound

This compound is a valuable synthetic intermediate due to the presence of two distinct and reactive functional groups. The alkyl bromide allows for nucleophilic substitution and organometallic transformations, while the nitrile group can be converted into amines, carboxylic acids, and ketones.

The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups at the 7-position, such as azides, thiols, and amines, extending the carbon chain for the construction of more complex molecules.

The nitrile functional group can undergo several important transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds first to an amide intermediate (7-bromoheptanamide) and then, upon further hydrolysis, to the corresponding carboxylic acid, 7-bromoheptanoic acid. nih.gov

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, yielding 8-bromooctan-1-amine. chemicalbook.com This reaction provides a route to ω-bromo amines.

Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine salt intermediate, which upon acidic workup, is hydrolyzed to a ketone. masterorganicchemistry.com For example, reacting this compound with a Grignard reagent like methyl magnesium bromide would, after hydrolysis, yield 8-bromononan-2-one. Care must be taken as the Grignard reagent could also react with the alkyl bromide.

A significant application demonstrating the utility of this compound is in the synthesis of the immunosuppressive agent 15-deoxyspergualin and its analogs. uni-mainz.de In these synthetic routes, this compound serves as a key building block, utilizing its dual reactivity to construct the complex backbone of the target molecule.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is susceptible to displacement by various nucleophiles, a cornerstone of its utility in constructing more complex molecules.

Formation of 7-Aminoheptanenitrile (B1618966)

The conversion of this compound to 7-aminoheptanenitrile can be achieved through nucleophilic substitution. One common method involves the use of sodium azide (B81097) to form an alkyl azide intermediate, which is subsequently reduced to the primary amine. masterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, readily displacing the bromide. masterorganicchemistry.comorganic-chemistry.orgnih.gov This two-step approach is often preferred over direct amination with ammonia, which can lead to over-alkylation and a mixture of primary, secondary, and tertiary amines.

Alternatively, the Gabriel synthesis offers a more controlled route to the primary amine. This method involves the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired 7-aminoheptanenitrile.

Synthesis of 7-Iodoheptanenitrile via Halogen Exchange

The transformation of this compound into 7-iodoheptanenitrile is efficiently carried out via the Finkelstein reaction. wikipedia.orgdrugfuture.com This reaction involves treating the alkyl bromide with an excess of an iodide salt, typically sodium iodide (NaI), in a solvent like acetone. wikipedia.org The principle of this equilibrium reaction is driven to completion by the precipitation of the less soluble sodium bromide (NaBr) in acetone, effectively removing it from the reaction mixture. wikipedia.org This halogen exchange is a classic Sₙ2 reaction that works well with primary alkyl halides. wikipedia.orgorganic-chemistry.org

Table 1: The Finkelstein Reaction

| Reactant | Reagent | Solvent | Product | Byproduct (Precipitate) |

|---|

Alkylation Reactions

This compound can act as an alkylating agent, introducing the 6-cyanohexyl group into a variety of nucleophilic substrates. The electrophilic carbon atom bonded to the bromine is the site of attack for nucleophiles such as carbanions, amines, and alkoxides. For instance, it can be used to alkylate the alpha-carbon of carbonyl compounds (ketones, esters) after deprotonation with a suitable base, forming a new carbon-carbon bond.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) of this compound can undergo several important transformations, including hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. jove.comlibretexts.org This process typically occurs in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com

Acid-catalyzed hydrolysis : Heating this compound with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield 7-bromoheptanoic acid and an ammonium (B1175870) salt. byjus.comchemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. jove.comlibretexts.org

Base-catalyzed hydrolysis : Alternatively, refluxing with an aqueous base like sodium hydroxide (B78521) results in the formation of the sodium salt of the carboxylic acid. commonorganicchemistry.com A subsequent acidification step is required to obtain the free 7-bromoheptanoic acid. jove.comchemistrysteps.com

Table 2: Hydrolysis of this compound

| Conditions | Intermediate | Final Product |

|---|---|---|

| H₃O⁺, Δ | 7-Bromoheptanamide | 7-Bromoheptanoic Acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding 8-aminooctan-1-ol (after reduction of the bromo- group as well, depending on the reagent) or related compounds. Powerful reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) : A strong reducing agent, LiAlH₄, is highly effective in converting nitriles to primary amines. organic-chemistry.orgyoutube.comlibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. libretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Common catalysts for nitrile reduction include Raney nickel, platinum oxide, or rhodium on alumina. This process can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. researchgate.net

Table 3: Reduction of this compound's Nitrile Group

| Reagent | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | Heptane-1,7-diamine (assuming Br is also reduced) |

Cycloaddition Reactions, e.g., Tetrazole Ring Formation

The nitrile functional group in this compound can undergo [3+2] cycloaddition reactions, most notably with azide sources to form a tetrazole ring. This transformation is a widely utilized method for the synthesis of 5-substituted 1H-tetrazoles, which are important motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. nih.gov

The reaction typically involves treating this compound with an azide salt, such as sodium azide. The process is often catalyzed by Lewis acids (e.g., zinc chloride) or Brønsted acids, or facilitated by reagents like ammonium chloride. organic-chemistry.org These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.org The reaction mechanism is generally considered a stepwise process that culminates in the formation of the highly stable, aromatic tetrazole ring. researchgate.net The resulting product is 5-(6-bromohexyl)-1H-tetrazole, retaining the alkyl bromide functionality for subsequent reactions.

Table 1: Representative Conditions for Tetrazole Formation from this compound

| Reagents | Catalyst/Additive | Solvent | Conditions | Product |

| Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂) | Isopropanol | Reflux | 5-(6-Bromohexyl)-1H-tetrazole |

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | Heat (e.g., 100-120 °C) | 5-(6-Bromohexyl)-1H-tetrazole |

Cross-Coupling Reactions of the Alkyl Bromide

The carbon-bromine bond in this compound provides a reactive site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents.

Nickel catalysts are particularly effective for the cross-coupling of unactivated alkyl halides like this compound. nih.gov These reactions offer a powerful method for constructing C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. A common variant is the Negishi coupling, which involves the reaction of an organozinc reagent with the alkyl halide. nih.govorganic-chemistry.org

The catalytic cycle typically involves the formation of a low-valent nickel species that undergoes oxidative addition with the C-Br bond of this compound. Subsequent transmetalation with the organozinc reagent, followed by reductive elimination, yields the coupled product and regenerates the active nickel catalyst. This methodology is valued for its high functional group tolerance. organic-chemistry.org

Table 2: Example of Nickel-Catalyzed Negishi Coupling with this compound

| Coupling Partner | Nickel Catalyst | Ligand | Solvent | Product Type |

| Alkylzinc Halide (R-ZnX) | NiCl₂(diglyme) | Bathophenanthroline | N-Methyl-2-pyrrolidone (NMP) | Alkylated Heptanenitrile (B1581596) |

| Arylzinc Halide (Ar-ZnX) | Ni(acac)₂ | Pyridine-type ligand | Tetrahydrofuran (THF) | Arylated Heptanenitrile |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation in organic synthesis. youtube.com While more commonly applied to aryl and vinyl halides, conditions have been developed for the coupling of alkyl bromides. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a prominent example. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of the alkyl bromide to a palladium(0) complex. youtube.com For a Suzuki reaction, the subsequent transmetalation step requires activation of the organoboron species with a base to facilitate the transfer of the organic group to the palladium center. organic-chemistry.org The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com The stability and low toxicity of organoboron reagents make the Suzuki coupling an attractive method. organic-chemistry.org

Table 3: Example of Palladium-Catalyzed Suzuki Coupling with this compound

| Coupling Partner | Palladium Catalyst | Ligand | Base | Product Type |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Arylated Heptanenitrile |

| Alkylboronic Acid (R-B(OH)₂) | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Alkylated Heptanenitrile |

Formation of Complex Polyfunctionalized Molecules

The orthogonal reactivity of the bromide and nitrile groups in this compound allows for its use in sequential, multi-step syntheses to build complex polyfunctionalized molecules. youtube.com A synthetic strategy can be designed where each functional group is addressed in a separate step, enabling the construction of a target molecule with high precision.

For instance, a synthetic route could commence with a palladium- or nickel-catalyzed cross-coupling reaction at the alkyl bromide terminus to install a desired aryl or complex alkyl substituent. The nitrile group, being generally unreactive under these conditions, remains intact. In a subsequent step, the nitrile can be transformed via a cycloaddition reaction with sodium azide to form a tetrazole ring. This two-step sequence effectively transforms a simple linear precursor into a more complex molecule containing both a new carbon-carbon bond and a heterocyclic, acidic moiety. This strategic approach highlights the utility of this compound as a versatile linker and scaffold in synthetic organic chemistry.

Applications of 7 Bromoheptanenitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The unique structure of 7-bromoheptanenitrile has positioned it as a key starting material in the synthesis of several important pharmaceutical agents. Its ability to participate in reactions such as nucleophilic substitution at the bromine-bearing carbon and hydrolysis or reduction of the nitrile group enables the construction of complex molecular architectures required for therapeutic activity.

The biological activity of 15-Deoxyspergualin is highly dependent on its stereochemistry, with the (-)-enantiomer being the active form, or eutomer. acs.org An efficient, nine-step total synthesis for (-)-15-Deoxyspergualin has been developed that commences with this compound. acs.org This process involves the chromatographic resolution of a key intermediate, allowing for a practical and highly specific synthesis of the desired enantiomer. acs.org The synthesis definitively confirmed the absolute configuration of the active molecule through X-ray structure analysis of a crystalline intermediate. acs.org

| Optical Purity (e.e.) | ≥99.5% | acs.org |

A significant challenge with spergualin (B1253210) and its derivatives, including 15-DSG, is their chemical instability and rapid hydrolysis in aqueous solutions. nih.gov This has driven research into creating analogs with improved stability profiles. Efforts have focused on modifying the core structure, particularly the hemiaminal portion of the molecule. nih.gov Research has shown that substitutions at key positions can dramatically increase the compound's half-life. For instance, removing or replacing the hydroxyl group at the C11 position with bulkier groups, such as a methoxy (B1213986) group, can increase the half-life from hours to over two weeks, thereby enhancing the potential for therapeutic application. nih.gov While these newer analogs may be synthesized via different routes, the foundational knowledge gained from syntheses starting with this compound has been instrumental in understanding the structure-activity relationships of this class of compounds. nih.gov

Table 2: Comparative Chemical Stability of 15-DSG and Modified Analogs

| Compound | Modification | Half-life (t½) | Fold Increase vs. 15-DSG | Source |

|---|---|---|---|---|

| 15-Deoxyspergualin | Reference | ~24 hours (at pH 7.0) | - | nih.gov |

| Analog 7a | C11-OH substitution | >8 days | >8x | nih.gov |

| Analog 7b | C11-OCH₃ substitution | >14 days | >14x | nih.gov |

| Analog 7d | C11-H (hydroxyl removed) | >14 days | >14x | nih.gov |

This compound serves as a precursor for the synthesis of 7-aminoheptanoic acid, a key intermediate in the production of the antidepressant drug Tianeptine. acs.orgsemanticscholar.org The synthesis involves the transformation of both functional groups of the starting material. The nitrile group of this compound can be hydrolyzed, often under acidic conditions with concentrated HCl, to form the corresponding 7-bromoheptanamide. acs.org Subsequently, the bromine atom is typically displaced, for example with sodium azide (B81097) to form an azido (B1232118) intermediate, which is then reduced to yield the primary amine, thus forming the 7-aminoheptanoic acid structure required for the final steps of Tianeptine synthesis. acs.org

Synthesis of Purine (B94841) Derivatives for Biological Applications

Purine derivatives are a class of heterocyclic compounds of immense biological significance, forming the core structure of DNA and RNA bases and participating in a wide array of cellular processes. nih.gov Synthetic purine analogues are cornerstones of modern pharmacology, exhibiting anticancer, antiviral, and anti-inflammatory properties. nih.gov A common strategy for modifying the biological activity of purines is the introduction of substituents onto the nitrogen atoms of the purine ring system, a reaction known as N-alkylation. ub.edu

The alkylation of purines with alkyl halides typically yields a mixture of N7 and N9 isomers, with the ratio often depending on the reaction conditions. ub.edunih.gov this compound serves as a valuable alkylating agent in this context. It can introduce a 6-cyanohexyl chain onto the purine scaffold. The presence of the terminal nitrile group on the attached side chain offers a synthetic handle for further molecular elaboration, allowing for the creation of a diverse library of novel purine derivatives for biological screening. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification imparting distinct physicochemical properties to the final molecule.

While direct alkylation is a primary method, various conditions have been optimized to control the regioselectivity of the reaction, as summarized in the table below.

Table 1: Methodologies for N-Alkylation of Purines

| Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Mixture of N7 and N9 isomers | ub.edu |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N7 and N9 isomers | |

| Tetrabutylammonium hydroxide (B78521) | Acetonitrile (B52724) | High regioselectivity for N9 isomer under microwave irradiation | ub.edu |

| N-trimethylsilylation followed by SnCl₄ catalyst | Dichloromethane | High regioselectivity for N7 isomer with tert-alkyl halides | nih.gov |

The introduction of a flexible, functionalized chain like the one derived from this compound can allow for enhanced binding to biological targets.

Synthesis of Multi-target Drug Compounds for Neurodegenerative Disorders

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by a complex, multifactorial pathology involving protein aggregation, oxidative stress, and neuroinflammation. mdpi.comjocpr.com The traditional "one-drug, one-target" approach has shown limited efficacy, which has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic strategy. mdpi.com

This compound is an ideal candidate for use as a building block in the synthesis of these linkers. Its bifunctional nature allows for sequential reactions. For example, the bromine can be displaced by one pharmacophore via nucleophilic substitution, and the nitrile group can be chemically transformed (e.g., reduced to an amine) to provide an attachment point for a second pharmacophore. The six-carbon chain offers significant conformational flexibility, which can be critical for achieving optimal interactions with multiple targets.

Table 2: Key Biological Targets in Neurodegenerative Disorders for MTDL Strategy

| Target | Associated Disease(s) | Therapeutic Goal | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibit enzyme to increase acetylcholine (B1216132) levels | nih.gov |

| Monoamine Oxidase (MAO) | Parkinson's, Alzheimer's | Inhibit enzyme to modulate neurotransmitter levels and reduce oxidative stress | nih.gov |

| Amyloid-beta (Aβ) Aggregation | Alzheimer's Disease | Prevent or disrupt the formation of amyloid plaques | jocpr.com |

| N-methyl-D-aspartate (NMDA) Receptor | Alzheimer's Disease | Modulate receptor activity to prevent excitotoxicity | nih.gov |

The use of a versatile linker precursor like this compound enables the systematic variation of linker length and functionality, facilitating the optimization of MTDLs for improved efficacy and pharmacokinetic properties.

Contributions to Agrochemical Development

Synthesis of Novel Agrochemical Compounds

Halogenated compounds and molecules containing nitrile groups are prevalent structural motifs in modern agrochemicals. However, a review of scientific and patent literature does not indicate a specific, documented role for this compound in the synthesis of novel agrochemical compounds.

Integration into Crop Protection Agents

Similarly, despite the general importance of bifunctional intermediates in the development of active ingredients for crop protection, there are no specific examples in the available literature detailing the integration of this compound into commercial or developmental crop protection agents.

Utilization in Material Science and Polymer Chemistry

Precursor for Nitrogen-Containing Polymers

Nitrogen-containing polymers are a critical class of materials with applications ranging from biomedical devices to high-performance engineering plastics. escholarship.orgresearchgate.net The incorporation of nitrogen atoms into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and surface adhesion.

This compound is a valuable precursor for the synthesis of functional, nitrogen-containing polymers. The nitrile group can be chemically transformed into other nitrogen-containing functionalities that are suitable for polymerization.

Reduction to Amine: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 7-bromoheptylamine contains both an amine and a bromo group. This molecule can undergo polycondensation reactions to form polyamines or be used to functionalize other polymers.

Hydrolysis to Amide/Carboxylic Acid: Hydrolysis of the nitrile can yield a primary amide (-CONH₂) or a carboxylic acid (-COOH). The resulting bromo-amide or bromo-acid can be used as a monomer in the synthesis of polyamides, which are known for their excellent mechanical properties.

These transformations convert this compound into versatile monomers capable of participating in various polymerization reactions to create novel materials.

Table 3: Potential Monomers Derived from this compound and Corresponding Polymer Types

| Derived Monomer | Chemical Transformation of Nitrile Group | Resulting Polymer Class |

|---|---|---|

| 8-Amino-octanenitrile | Partial Reduction | Polyamines |

| 7-Bromoheptanamide | Partial Hydrolysis | Polyamides |

| 7-Bromoheptanoic acid | Full Hydrolysis | Polyesters, Polyamides |

| 1,8-Diaminooctane | Full Reduction | Polyamides, Polyureas |

The presence of the bromine atom is also advantageous, as it can be used as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or for grafting polymer chains onto surfaces or other polymer backbones. This dual functionality allows for the creation of complex polymer architectures, including block copolymers and polymer brushes, from a single, relatively simple starting material.

Synthesis of Isocyanurate Derivatives for Biomarker Studies

While this compound is a versatile bifunctional molecule used in various synthetic applications, specific details regarding its direct application in the synthesis of isocyanurate derivatives for biomarker studies are not extensively documented in currently available scientific literature. The synthesis of isocyanurates often involves the trimerization of isocyanates or the reaction of isocyanates with other compounds. Although this compound could potentially be converted to an isocyanate-containing intermediate, this specific pathway for biomarker synthesis is not a widely reported application.

Development of Functional Soft Matter with Organometallic Ionic Liquids

The development of functional soft matter, particularly using organometallic ionic liquids, is a significant area of materials science research. These materials often feature cations or anions with specific functionalities, such as photoreactive organometallic complexes or polymerizable groups. The synthesis of such ionic liquids frequently involves the quaternization of amines or phosphines with alkyl halides.

Theoretically, this compound could serve as an alkylating agent to introduce a nitrile-terminated heptyl chain onto a suitable cationic core, thereby creating a functionalized ionic liquid. The terminal nitrile group could then be further modified or utilized for its specific electronic properties. However, the direct use of this compound for the synthesis of organometallic ionic liquids in the context of functional soft matter is not prominently featured in peer-reviewed research. Studies in this field tend to utilize other functionalized alkyl halides to achieve desired properties like photoreactivity or specific thermal behaviors.

Applications in Supramolecular Chemistry and Molecular Recognition

This compound has proven to be a valuable tool in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. expresspolymlett.com Its bifunctional nature, possessing both a bromo and a nitrile group, allows for directed interactions and subsequent modifications, making it suitable for creating complex molecular assemblies and studying molecular recognition phenomena.

Molecular Recognition within One-Dimensional Channels

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. sigmaaldrich.com The one-dimensional channels of host compounds, such as perhydrotriphenylene (PHTP), create a highly constrained environment that facilitates the study of pairwise interactions between the functional groups of guest molecules. rsc.org

In studies using 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectroscopy, this compound has been included as a guest within these channels. rsc.org By analyzing the chemical shifts of the carbon atom in the nitrile group, researchers can elucidate the nature of the end-group interactions. For instance, the spectrum of this compound helps to establish the chemical shift for nitrile groups that are not paired with another nitrile, which can then be compared to symmetric dinitrile guests where CN···NC pairs are formed. This allows for a detailed understanding of how different functional groups recognize and interact with each other within the confined space of the channel. rsc.org

Table 1: Research Findings on this compound in Molecular Recognition

| Research Area | Host Compound | Guest Compound | Analytical Technique | Key Finding |

|---|

Functionalization of Calixarenes

Calixarenes are macrocyclic compounds that are widely used in supramolecular chemistry as versatile host molecules. Their structure consists of a "lower rim" of hydroxyl groups and an "upper rim" that can also be functionalized. The ability to selectively modify these rims is crucial for designing calixarenes with specific recognition and complexation properties.

This compound is employed as a reagent for the functionalization of the narrow (lower) rim of large calix[n]arenes, where n=6 or 8. In a straightforward synthetic procedure, the bromo-functional end of this compound reacts with the hydroxyl groups on the calixarene's lower rim. This reaction attaches a flexible heptanenitrile (B1581596) chain to the calixarene (B151959) scaffold. The terminal nitrile groups on these newly attached arms can then be subjected to further chemical transformations, providing a pathway to advanced, multi-functional calixarene-based receptors. This method is a key strategy for preparing water-soluble large calixarenes and those designed for complexing bulky guest molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Perhydrotriphenylene (PHTP) |

| Calixarene |

| Isocyanurate |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 7-Bromoheptanenitrile, providing detailed information about its proton and carbon environments.

Proton (¹H) NMR spectroscopy confirms the structure of this compound by identifying all unique proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the methylene (B1212753) groups of the heptane (B126788) chain. The electron-withdrawing effects of the bromine atom and the nitrile group cause the adjacent methylene protons to be deshielded, shifting their signals downfield.

The expected ¹H NMR spectrum would feature three key signals with specific chemical shifts (δ) and splitting patterns:

A triplet at approximately 3.40 ppm, corresponding to the two protons (CH ₂Br) adjacent to the bromine atom. The signal is split into a triplet by the two neighboring protons on the adjacent carbon.

A triplet at approximately 2.35 ppm, attributed to the two protons (CH ₂CN) adjacent to the nitrile group. This signal is also split into a triplet by its two neighbors.

A series of overlapping multiplets in the upfield region, typically between 1.40 and 1.90 ppm, which correspond to the remaining eight protons of the four central methylene groups (BrCH₂-(CH ₂)₄-CH₂CN).

The integration of these signals would confirm the proton count for each group, corresponding to a 2:2:8 ratio.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | ~3.40 | Triplet (t) | 2H |

| -CH₂CN | ~2.35 | Triplet (t) | 2H |

| -(CH₂)₄- | ~1.40 - 1.90 | Multiplet (m) | 8H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The predicted ¹³C NMR spectrum would show signals for the nitrile carbon, the carbon atom bonded to bromine, and the five methylene carbons of the alkyl chain.

The nitrile carbon (C≡N) is expected to appear significantly downfield, around 119-120 ppm.

The carbon atom attached to the bromine (C H₂Br) would resonate at approximately 33-34 ppm.

The carbon adjacent to the nitrile group (C H₂CN) is expected at around 17-18 ppm.

The remaining four methylene carbons in the chain would produce signals in the 25-32 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~119.5 |

| -CH₂Br | ~33.5 |

| -CH₂- (adjacent to CH₂Br) | ~32.0 |

| -CH₂- (central carbons) | ~28.0, ~27.5, ~25.0 |

| -CH₂CN | ~17.0 |

While solution-state NMR elucidates the structure of individual molecules, solid-state NMR (ssNMR) can provide insights into the structure, dynamics, and intermolecular interactions of materials in the solid phase. Although specific ssNMR studies on this compound are not documented, the technique offers significant potential. For instance, if this compound were used to functionalize a surface or as a linker in a metal-organic framework, ssNMR could be employed to study its conformational properties and mobility. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to characterize the packing and orientation of the alkyl chains, providing crucial information for understanding molecular recognition phenomena at interfaces.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂BrN), the analysis is particularly distinctive due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

This results in a characteristic molecular ion peak (M⁺) cluster in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

[M]⁺ peak corresponding to the ⁷⁹Br isotope: m/z ≈ 190.02

[M+2]⁺ peak corresponding to the ⁸¹Br isotope: m/z ≈ 192.02

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₇H₁₂BrN. Fragmentation patterns observed in the mass spectrum provide further structural confirmation. Common fragmentation pathways for this compound would include the loss of the bromine radical (•Br) and cleavage of the alkyl chain, leading to characteristic fragment ions.

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₁₂Br¹⁴N]⁺ | 190.02, 192.02 | Molecular ion peak cluster (M⁺, M+2) |

| [C₇H₁₂N]⁺ | 110.10 | Fragment from loss of •Br |

| [C₆H₁₀N]⁺ | 96.08 | Fragment from α-cleavage next to bromine |

Infrared (IR) Spectroscopy, particularly FTIR

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the Fourier-Transform Infrared (FTIR) spectrum provides clear evidence for its key structural features.

The most prominent and diagnostic absorption band is the sharp, strong peak corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹. Other important absorptions include:

C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ bending: The scissoring vibration of the methylene groups is observed around 1465 cm⁻¹.

C-Br stretching: The carbon-bromine bond gives rise to a signal in the fingerprint region, typically between 600 and 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |

| C≡N | Stretch | 2240 - 2260 | Strong, Sharp |

| -CH₂- | Bend (Scissoring) | ~1465 | Medium |

| C-Br | Stretch | 600 - 700 | Medium-Strong |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound and for verifying its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. A GC instrument equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to assess purity and identify trace impurities. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate, with a temperature program designed to elute the compound in a reasonable time, providing sharp, symmetrical peaks.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for preparative-scale purification, High-Performance Liquid Chromatography is the method of choice. A reversed-phase HPLC system using a C18 stationary phase is typically employed. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, although the nitrile chromophore is weak, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate this compound from reaction mixtures. The separation is based on the differential adsorption of the compound onto a stationary phase, typically silica (B1680970) gel, and its elution with a mobile phase of a specific polarity.

In a representative application, the purification of a reaction product derived from this compound involved column chromatography on silica gel. orgsyn.org While the specific target molecule was the focus of the purification, the conditions used provide insight into the chromatographic behavior of related compounds. The process typically involves wet packing the column with a slurry of silica gel in a non-polar solvent like hexanes. The crude reaction mixture containing this compound or its derivatives is then loaded onto the column, and a mobile phase, often a mixture of hexanes and a more polar solvent such as ethyl acetate (B1210297), is passed through the column. orgsyn.org The polarity of the eluent is a critical parameter; a common starting point for separating compounds of moderate polarity like this compound is a 19:1 mixture of hexanes and ethyl acetate. orgsyn.org The fractions are collected and analyzed, often by TLC, to identify those containing the purified compound.

| Parameter | Description | Source |

| Stationary Phase | Silica gel (230-400 mesh) | orgsyn.org |

| Mobile Phase | Hexanes/Ethyl Acetate mixtures | orgsyn.org |

| Elution Technique | Isocratic or gradient elution | orgsyn.org |

| Typical Application | Purification of reaction mixtures containing this compound derivatives | orgsyn.org |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the available literature, the principles of separating similar long-chain alkyl halides and nitriles can be applied.

The separation in HPLC would depend on the choice of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase composition. For a compound like this compound, a reverse-phase C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The nitrile group imparts some polarity, while the seven-carbon chain provides significant non-polar character, making it well-suited for reverse-phase separation. Detection is typically achieved using a UV detector, as the nitrile group has a weak chromophore.

| Parameter | Typical Conditions for Similar Compounds |

| Stationary Phase | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector |

| Application | Purity assessment and quantitative analysis |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The boiling point of this compound, approximately 140-141 °C at 14 mmHg, makes it amenable to GC analysis.

In GC, the choice of the stationary phase is crucial for achieving good separation. For halogenated compounds, a variety of capillary columns can be used. The retention time of this compound would be influenced by the column temperature, the flow rate of the carrier gas (e.g., helium or hydrogen), and the polarity of the stationary phase. Mass spectrometry (MS) is a common detector used with GC, providing both quantitative data and structural information, which is particularly useful for identifying reaction byproducts. The mass spectrum of this compound would exhibit characteristic fragmentation patterns, including the loss of a bromine atom and fragmentation of the alkyl chain.

| Parameter | Typical Conditions for Halogenated Alkanes | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | epa.gov |

| Stationary Phase | Phenyl-methylpolysiloxane or similar mid-polarity phase | |

| Carrier Gas | Helium or Hydrogen | |

| Detection | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | epa.gov |

| Application | Purity determination, reaction monitoring, and identification of volatile impurities | epa.gov |

Thin Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for the rapid analysis of reaction progress and for determining the appropriate solvent system for column chromatography. orgsyn.org A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel, and the plate is developed in a chamber containing a suitable mobile phase.

For monitoring reactions involving this compound, a mobile phase of hexanes and ethyl acetate is commonly used. The relative polarities of the starting material and the product will determine their respective retardation factors (Rf values). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining the plate with a developing agent such as potassium permanganate (B83412) or iodine.

| Parameter | Typical Conditions | Source |

| Stationary Phase | Silica gel 60 F254 | orgsyn.org |

| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 9:1 or 4:1 v/v) | orgsyn.org |

| Visualization | UV light (254 nm), Potassium permanganate stain, or Iodine vapor | |

| Application | Monitoring reaction progress, screening for optimal column chromatography conditions | orgsyn.org |

Reaction Mechanism Studies

The reactivity of this compound is primarily dictated by the two functional groups present: the bromo group at one end of the seven-carbon chain and the nitrile group at the other. The carbon-bromine bond is polar, rendering the carbon atom electrophilic and the bromine atom a good leaving group, which is central to its participation in substitution reactions.

Nucleophilic substitution is a primary reaction pathway for alkyl halides like this compound. uci.edu In these reactions, a nucleophile (a species rich in electrons) replaces the leaving group (the bromide ion). byjus.com Given that this compound is a primary alkyl halide, its reactions predominantly follow the SN2 (Substitution Nucleophilic Bimolecular) mechanism. uci.edu

The SN2 mechanism is a single-step process where the formation of a new bond between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the carbon-bromine bond. ksu.edu.sa The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". byjus.comyoutube.com This approach minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing bromide ion. ksu.edu.sa

As the reaction proceeds, it moves through a single, high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. ksu.edu.sa The reaction culminates in the departure of the bromide ion and the formation of a new product with the nucleophile attached. A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the reaction center; however, since the alpha-carbon in this compound is not a chiral center, this does not result in a change in optical activity. byjus.com The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. uci.edu

Table 1: Key Features of the SN2 Nucleophilic Pathway for this compound

| Feature | Description |

|---|---|

| Mechanism Type | Bimolecular (SN2) |

| Number of Steps | One |

| Intermediate | None; a single transition state is involved. ksu.edu.sa |

| Nucleophilic Attack | Backside attack, 180° opposite to the C-Br bond. youtube.com |

| Stereochemistry | Inversion of configuration (not applicable for this achiral molecule). byjus.com |

| Rate Law | Rate = k[Br(CH₂)₆CN][:Nu⁻] uci.edu |

| Substrate Preference | Favored for primary alkyl halides like this compound. uci.edu |

This compound can also participate in free radical reactions, which proceed via a chain mechanism involving highly reactive species with unpaired electrons. masterorganicchemistry.com These reactions are typically initiated by heat or ultraviolet (UV) light. libretexts.org The mechanism consists of three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comucr.edu

Initiation: This first step involves the homolytic cleavage of a weak bond to generate two radicals. In the case of this compound, this can be the C-Br bond, although it is more common for an initiator molecule (e.g., AIBN or peroxides) to be used. The initiator breaks down to form radicals, which then react with the substrate. youtube.com

Propagation: This stage consists of a series of chain-carrying steps. A radical abstracts an atom from a neutral molecule to generate a new radical, which continues the chain. For instance, in a dehalogenation reaction using tributyltin hydride (Bu₃SnH), a tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to form tributyltin bromide and the 6-cyanohexyl radical (•(CH₂)₆CN). libretexts.org This new carbon-centered radical can then abstract a hydrogen atom from a Bu₃SnH molecule, forming the product heptanenitrile (B1581596) and regenerating the Bu₃Sn• radical, which can start the cycle anew. libretexts.org

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain reaction. libretexts.org This can occur through the combination of any two radical species present in the reaction mixture, such as two 6-cyanohexyl radicals or a 6-cyanohexyl radical and a tributyltin radical. ucr.edu

Table 2: Stages of a Radical Chain Reaction Involving this compound

| Stage | General Description | Example Reaction Step |

|---|---|---|

| Initiation | Formation of initial radicals from a non-radical species, often with light (hν) or heat (Δ). youtube.com | Initiator → 2 R• |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical, continuing the chain. ucr.edu | R• + Br(CH₂)₆CN → R-Br + •(CH₂)₆CN |

| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. libretexts.org | 2 •(CH₂)₆CN → NC(CH₂)₁₂CN |

Modern synthetic chemistry often employs transition-metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions are particularly effective for reactions involving alkyl halides. acs.org A catalyst system composed of a nickel source (e.g., NiBr₂·diglyme) and a chiral ligand, such as a Pybox (pybox = pyridine-bis(oxazoline)), can catalyze the coupling of this compound with other reagents. nih.gov

Mechanistic studies of these reactions suggest they often proceed through pathways involving radical intermediates. acs.orgnih.gov A plausible catalytic cycle for a cross-electrophile coupling between this compound and an aryl halide (Ar-X) can be outlined as follows: orgsyn.orgresearchgate.net

Activation of Ni(0): The active Ni(0) catalyst is generated in situ.

Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) center to form an organonickel(II) intermediate, (L)NiII(Ar)(X). orgsyn.org

Radical Generation: A low-valent nickel complex, likely a Ni(I) species formed during the cycle, reacts with this compound. This occurs via an inner-sphere electron transfer, leading to the formation of the 6-cyanohexyl radical (•(CH₂)₆CN) and a Ni(II) species. acs.orgnih.gov

Radical Capture: The newly formed alkyl radical is captured by the (L)NiII(Ar)(X) complex to generate a high-valent (L)NiIII(Ar)(Alkyl)(X) intermediate. researchgate.net

Reductive Elimination: This key step involves the formation of the new carbon-carbon bond, yielding the cross-coupled product Ar-(CH₂)₆CN. The nickel center is reduced from Ni(III) back to a Ni(I) species. researchgate.net

Catalyst Regeneration: The Ni(I) species is subsequently reduced back to Ni(0) by a stoichiometric reductant (e.g., zinc or manganese powder), completing the catalytic cycle. orgsyn.org

Tridentate N-ligands like Pybox are effective in these cross-coupling reactions involving sp³-hybridized carbon partners. nih.gov

Computational Chemistry and Modeling

While direct experimental studies provide invaluable data, computational methods offer a powerful, complementary approach to understanding molecular behavior at an atomic level. For this compound, techniques like Molecular Dynamics and Density Functional Theory can provide deep insights into its structure, dynamics, and reactivity.

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational dynamics and thermodynamic properties of the system. acs.org

Although specific MD studies on this compound are not widely published, this technique could be implicitly applied to investigate several aspects of its behavior:

Solvation Properties: Simulating this compound in various solvents (e.g., water, ethanol) would allow for the characterization of its solvation shell. This can help in understanding solubility and how solvent molecules arrange around the polar nitrile head and the nonpolar alkyl chain. acs.org

Conformational Analysis: The seven-carbon chain of the molecule is flexible. MD simulations can explore the potential energy surface to identify low-energy conformations and the dynamics of transitions between them. researchgate.net

Transport Properties: Properties such as the diffusion coefficient of the molecule in different media can be calculated from MD trajectories, which is crucial for understanding its behavior in solution. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. researchgate.net It is widely used to predict molecular geometries, energies, and other properties. rsc.org

For this compound, DFT calculations could implicitly provide detailed insights into its fundamental chemical nature:

Structural Optimization: DFT can be used to calculate the lowest-energy geometric structure of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Analysis: DFT allows for the calculation of harmonic vibrational frequencies. psu.eduuit.no These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. youtube.com

Electronic Properties: DFT can determine the distribution of electron density and generate molecular electrostatic potential maps. These maps visualize electron-rich and electron-poor regions, identifying the electrophilic carbon attached to the bromine and the nucleophilic nitrogen of the nitrile group. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict reactivity. researchgate.net

Reaction Mechanisms: DFT is a powerful tool for modeling chemical reactions. It can be used to calculate the energies of reactants, products, intermediates, and transition states for the nucleophilic and radical reactions discussed previously. acs.orgacs.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and pathways.

Table 3: Implicit Applications of Computational Methods for this compound

| Computational Method | Potential Application | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the molecule in a solvent box. | Solvation structure, conformational flexibility, diffusion coefficient. acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and energy. | Optimized geometry, vibrational frequencies (IR/Raman spectra), electronic properties (HOMO/LUMO), reaction energy profiles. researchgate.netpsu.eduacs.org |

Mechanistic and Theoretical Investigations

Theoretical Studies

The conformational landscape of 7-bromoheptanenitrile, a flexible acyclic molecule, is defined by the rotation around its numerous carbon-carbon single bonds. While dedicated conformational analysis studies on this specific molecule are not prevalent in published literature, its conformational preferences can be implicitly understood through the application of fundamental principles of stereochemistry and computational chemistry. The interplay of torsional strain, steric interactions, and dipole-dipole interactions governs the relative stability of its possible conformers.

However, the presence of the bromo and cyano functional groups introduces additional complexity. Rotation around the C-C bonds can lead to gauche interactions, where substituents on adjacent carbons are approximately 60° apart. These interactions are generally less stable than the anti arrangement due to steric repulsion. A full rotational profile would reveal numerous local energy minima corresponding to various combinations of gauche and anti arrangements along the carbon backbone.

Furthermore, the polar nature of the C-Br and C≡N bonds results in significant dipole moments. The relative orientation of these two dipoles in different conformations will have a substantial impact on their stability. Conformations where the dipoles are oriented to minimize electrostatic repulsion, or potentially to have attractive interactions, will be favored. For instance, a folded or "hairpin" conformation that brings the bromine and nitrile groups into proximity could be either stabilized or destabilized depending on the precise geometry and the resulting dipole-dipole interaction vector.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or molecular mechanics, are powerful tools for investigating these conformational preferences. Such studies would typically involve a systematic scan of the potential energy surface by rotating key dihedral angles to locate all stable conformers (energy minima) and the transition states that separate them.

The results of such a hypothetical computational analysis would likely yield a set of low-energy conformers, their relative energies, and their calculated Boltzmann population at a given temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would then be used to experimentally validate these theoretical findings. For example, NMR coupling constants are sensitive to the dihedral angles between protons, providing an experimental average of the conformational population. Similarly, the vibrational frequencies observed in an IR spectrum are specific to the geometry of the molecule, and different conformers may exhibit distinct absorption bands.

A hypothetical representation of data that could be obtained from a computational study on the major conformers of this compound is presented below.

Table 1: Hypothetical Calculated Properties of this compound Conformers

| Conformer | Key Dihedral Angles (C1-C2-C3-C4, C4-C5-C6-C7) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Boltzmann Population (%) at 298 K |

| Anti-Anti | ~180°, ~180° | 0.00 | 3.5 | 45 |

| Anti-Gauche | ~180°, ~60° | 0.6 | 3.8 | 20 |

| Gauche-Anti | ~60°, ~180° | 0.6 | 3.7 | 20 |

| Gauche-Gauche | ~60°, ~60° | 1.2 | 4.1 | 10 |

| Folded | Variable | >2.0 | Variable | <5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated in a computational conformational analysis. It is based on general principles of conformational analysis for similar molecules and is not the result of a published study on this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for 7-Bromoheptanenitrile Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research is directed towards designing catalysts that can selectively transform either the bromo or the nitrile functionality, or engage both in concerted reaction pathways.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Research into the use of photocatalysts, such as ruthenium or iridium complexes, could enable novel transformations of this compound. For instance, the photoredox-catalyzed generation of an alkyl radical at the carbon bearing the bromine atom could facilitate its addition to a wide range of alkenes and alkynes, providing access to complex molecular scaffolds.

Organometallic Catalysis: Transition metal catalysis offers a broad scope for the functionalization of this compound. Nickel-catalyzed cross-coupling reactions, for example, could be employed for the cyanation of the bromide, potentially offering a greener alternative to traditional methods. Furthermore, palladium-catalyzed reactions could be explored for the construction of carbon-carbon bonds, enabling the synthesis of more elaborate molecules.

Supramolecular Catalysis: The use of supramolecular hosts, such as cucurbiturils, to encapsulate this compound could offer a unique reaction environment. This confinement effect can enhance reaction rates and selectivities, potentially enabling transformations that are inefficient in bulk solution. For example, a Diels-Alder reaction involving a diene tethered to the nitrile end of the molecule could be accelerated within a supramolecular cavity.

Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, phase-transfer catalysis (PTC) presents an efficient and environmentally friendly option. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can facilitate the reaction of inorganic nucleophiles with the electrophilic bromine of this compound, enabling efficient substitution reactions under mild conditions and minimizing the use of organic solvents.

| Catalytic System | Potential Transformation of this compound | Advantages |

| Photocatalysis | Radical addition to unsaturated bonds | Mild reaction conditions, high functional group tolerance |

| Organometallic Catalysis | Cross-coupling reactions (e.g., cyanation, C-C bond formation) | High efficiency and selectivity |

| Supramolecular Catalysis | Cycloaddition reactions | Enhanced reaction rates and stereoselectivity |

| Phase-Transfer Catalysis | Nucleophilic substitution at the bromo group | Use of aqueous media, mild conditions, high yields |

Design and Synthesis of Next-Generation Pharmaceutical Leads utilizing this compound

The unique structural features of this compound make it an attractive starting material for the synthesis of novel pharmaceutical leads. Its linear seven-carbon chain can act as a flexible linker, while the terminal functional groups allow for the introduction of various pharmacophores.

One notable application has been in the synthesis of (±)-15-deoxyspergualin, a potent immunosuppressive agent. chemicalbook.com Building on this, future research will likely focus on the synthesis of analogs and derivatives with improved pharmacological profiles.

Heterocyclic Scaffolds: A significant area of drug discovery involves the synthesis of heterocyclic compounds. This compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, intramolecular cyclization reactions could lead to the formation of substituted piperidines or other saturated heterocycles, which are common motifs in many bioactive molecules.

Spirocyclic Compounds: Spirocycles, molecules with two rings sharing a single atom, are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures. This compound can be envisioned as a key component in multi-step syntheses of novel spirocyclic compounds, where the nitrile group can be transformed into a ring component and the bromo group can be used for further functionalization.

Table of Potential Pharmaceutical Scaffolds from this compound:

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |

|---|---|---|

| Piperidine Derivatives | Intramolecular reductive amination | CNS disorders, oncology |

| Substituted Azepanes | Ring-closing metathesis of a derivative | Various, depending on substitution |

Development of Advanced Materials with Tunable Properties Derived from this compound

The dual functionality of this compound provides a versatile platform for the design and synthesis of advanced materials with tailored properties. Both the bromo and nitrile groups can be exploited to create polymers with unique architectures and functionalities.

Atom Transfer Radical Polymerization (ATRP): this compound is an ideal candidate to act as an initiator in Atom Transfer Radical Polymerization (ATRP). wikipedia.org The bromine atom can be reversibly activated by a transition metal catalyst, initiating the controlled polymerization of a wide range of vinyl monomers. This would result in polymers with a terminal nitrile group, which can be further modified to introduce specific functionalities, such as fluorescent dyes or bioactive molecules. The length of the heptanenitrile (B1581596) chain would also influence the properties of the resulting polymer, providing a means to tune its thermal and mechanical characteristics.

Functional Polyamides and Polyesters: The nitrile group of this compound can be hydrolyzed to a carboxylic acid, while the bromo group can be converted to an amine or an alcohol. These transformations would yield ω-amino or ω-hydroxy carboxylic acids, which are valuable monomers for the synthesis of functional polyamides and polyesters. The resulting polymers would have a pendant functionality for every monomer unit, allowing for a high degree of customization.

Table of Potential Polymer Architectures from this compound:

| Polymer Type | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Functional Polystyrene | Initiator in ATRP | Materials for sensors, drug delivery, and catalysis |

| Functional Polyamides | Monomer precursor | High-performance plastics with tunable properties |

Integration of this compound into Green Chemistry Methodologies

Future research will increasingly focus on developing sustainable and environmentally benign methods for the synthesis and transformation of this compound, aligning with the principles of green chemistry.